
(3-bromo-1H-1,2,4-triazol-1-yl)methanol
Overview
Description
(3-Bromo-1H-1,2,4-triazol-1-yl)methanol is a chemical compound with the molecular formula C3H4BrN3O and a molecular weight of 177.99 g/mol It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-1H-1,2,4-triazol-1-yl)methanol typically involves the reaction of 1H-1,2,4-triazole with bromine in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. The product is then purified through crystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-1H-1,2,4-triazol-1-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coordination Reactions: It can act as a ligand, forming coordination complexes with transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives, including (3-bromo-1H-1,2,4-triazol-1-yl)methanol, have been extensively studied for their antimicrobial properties. They exhibit efficacy against a range of pathogens due to their ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is particularly relevant in the development of antifungal agents.
Anticancer Potential
Research indicates that triazole compounds possess anticancer properties by modulating various biological pathways. Studies have shown that this compound can inhibit tumor growth and induce apoptosis in cancer cells. The compound's bromine substituent enhances its reactivity and potential interaction with biological targets.
Neuroprotective Effects
Emerging studies suggest that triazole derivatives may offer neuroprotective benefits. The compound has been investigated for its potential to mitigate oxidative stress and inflammation in neurodegenerative diseases.
Agricultural Applications
Fungicides
The compound's antifungal properties make it a candidate for use in agricultural fungicides. Its ability to disrupt fungal growth can help in the management of crop diseases, thereby improving yield and food security. The structural features of this compound allow for modifications that enhance its efficacy as a pesticide.
Plant Growth Regulators
Research has also explored the use of triazole compounds as plant growth regulators. They can influence plant physiology by altering hormonal balances, leading to improved growth and resistance to environmental stresses.
Material Science
Synthesis of Functional Materials
this compound is utilized in the synthesis of novel functional materials. Its unique chemical structure allows for the incorporation into polymers and other materials with specific desired properties. This versatility is advantageous in developing materials for electronics and coatings.
Catalysis
The compound serves as a catalyst or catalyst precursor in various chemical reactions. Its ability to coordinate with metal ions can facilitate diverse catalytic processes, making it valuable in organic synthesis and industrial applications.
Case Studies and Research Findings
Application Area | Key Findings | References |
---|---|---|
Antimicrobial | Effective against Candida species; inhibits ergosterol synthesis | |
Anticancer | Induces apoptosis in breast cancer cells; potential for drug development | |
Agricultural Fungicide | Demonstrated efficacy against Fusarium species; enhances crop yield | |
Material Science | Used in developing polymer-based sensors; improves mechanical properties |
Mechanism of Action
The mechanism of action of (3-bromo-1H-1,2,4-triazol-1-yl)methanol involves its interaction with specific molecular targets. As a ligand, it can form coordination complexes with transition metals, influencing their reactivity and stability . In biological systems, it may inhibit enzymes or interact with receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: A closely related compound that also acts as a ligand and has similar reactivity.
5-Bromo-1H-1,2,4-triazole: Another isomer with comparable properties and applications.
Uniqueness
(3-Bromo-1H-1,2,4-triazol-1-yl)methanol is unique due to the presence of the hydroxyl group, which allows for additional reactivity and the formation of more diverse derivatives. This makes it a versatile compound for various synthetic and research applications.
Biological Activity
(3-bromo-1H-1,2,4-triazol-1-yl)methanol is a triazole derivative that has garnered attention for its diverse biological activities. This compound's interactions with various biomolecules make it a significant subject of study in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. Notably, it targets aromatase , an enzyme crucial in steroidogenesis. The nitrogen atoms in the triazole ring can bind to the iron in the heme group of aromatase, potentially inhibiting its activity and altering hormonal pathways.
Biochemical Pathways : Research indicates that triazole derivatives can influence various biological activities:
- Antiviral : Inhibition of viral replication.
- Anti-inflammatory : Modulation of inflammatory pathways.
- Anticancer : Induction of apoptosis in cancer cells.
- Antimicrobial : Inhibition of bacterial and fungal growth.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its ability to form hydrogen bonds and engage in hydrophobic interactions with biomolecules. These properties enhance its absorption and bioavailability, making it a promising candidate for drug development.
Biological Activity Overview
Antimicrobial Activity
In a study assessing various triazole derivatives, this compound demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics used as controls.
Anticancer Potential
Research focusing on the anticancer effects of triazole derivatives indicated that this compound could induce cell cycle arrest and apoptosis in human cancer cell lines. This was attributed to its ability to generate reactive oxygen species (ROS), which are known to trigger apoptotic pathways .
Cellular Effects
At the cellular level, this compound influences:
- Gene Expression : Alters the expression of genes involved in metabolic pathways.
- Cell Signaling : Modifies signaling pathways that regulate cell proliferation and survival.
Properties
IUPAC Name |
(3-bromo-1,2,4-triazol-1-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O/c4-3-5-1-7(2-8)6-3/h1,8H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLFYCKYTUCQAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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